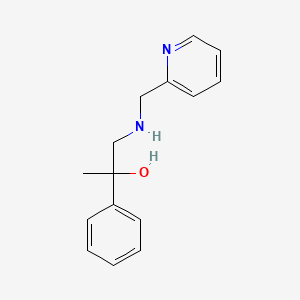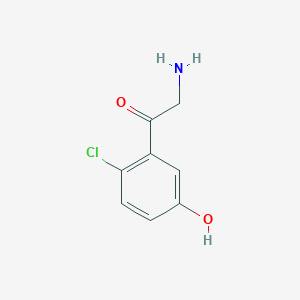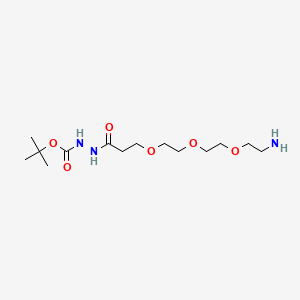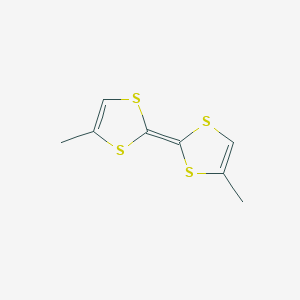
2,6-Bis(triMethyltin)-dioctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(triMethyltin)-dioctyl- is an organotin compound characterized by the presence of two trimethyltin groups attached to a dioctyl backbone. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(triMethyltin)-dioctyl- typically involves the reaction of dioctyl precursors with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of 2,6-Bis(triMethyltin)-dioctyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the purity and yield of the product
Purification: Techniques such as distillation or recrystallization to obtain high-purity 2,6-Bis(triMethyltin)-dioctyl-
化学反応の分析
Types of Reactions
2,6-Bis(triMethyltin)-dioctyl- undergoes various types of chemical reactions, including:
Substitution reactions: Where the trimethyltin groups can be replaced by other nucleophiles
Oxidation reactions: Leading to the formation of organotin oxides
Reduction reactions: Resulting in the formation of lower oxidation state tin compounds
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like THF or dichloromethane
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of new organotin compounds with different functional groups
Oxidation: Formation of organotin oxides
Reduction: Formation of lower oxidation state tin compounds
科学的研究の応用
2,6-Bis(triMethyltin)-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent
Industry: Utilized in the production of advanced materials and coatings
作用機序
The mechanism of action of 2,6-Bis(triMethyltin)-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The trimethyltin groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b]dithiophene
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(triMethyltin)-dioctyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers:
- Higher reactivity : Due to the presence of trimethyltin groups
- Versatility : In undergoing various chemical reactions
- Potential biological activity : Making it a candidate for medicinal research
特性
分子式 |
C56H90S4Sn2 |
|---|---|
分子量 |
1129.0 g/mol |
IUPAC名 |
[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;; |
InChIキー |
LYAUAXDJHZCGBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

